molecular formula C9H7BrN2O B3253087 8-Bromo-2-methylquinazolin-4-OL CAS No. 221298-74-4

8-Bromo-2-methylquinazolin-4-OL

Cat. No.: B3253087
CAS No.: 221298-74-4
M. Wt: 239.07 g/mol
InChI Key: IIEQPVYKTLSFTM-UHFFFAOYSA-N
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Description

8-Bromo-2-methylquinazolin-4-OL is a heterocyclic compound belonging to the quinazoline family It is characterized by a quinazoline core structure with a bromine atom at the 8th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-methylquinazolin-4-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylquinazolin-4-OL.

    Bromination: The bromination of 2-methylquinazolin-4-OL is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or under reflux conditions to ensure complete bromination at the 8th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methylquinazolin-4-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group at the 4th position can undergo oxidation to form a quinazolinone derivative or reduction to form a dihydroquinazoline derivative.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Major Products

    Substitution Products: Various substituted quinazoline derivatives.

    Oxidation Products: Quinazolinone derivatives.

    Reduction Products: Dihydroquinazoline derivatives.

Scientific Research Applications

8-Bromo-2-methylquinazolin-4-OL has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antibacterial, and antiviral compounds.

    Biological Studies: The compound is studied for its biological activities, such as enzyme inhibition and receptor binding.

    Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-2-methylquinazolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4-OL: Lacks the bromine atom at the 8th position.

    8-Chloro-2-methylquinazolin-4-OL: Contains a chlorine atom instead of a bromine atom at the 8th position.

    8-Bromoquinazolin-4-OL: Lacks the methyl group at the 2nd position.

Uniqueness

8-Bromo-2-methylquinazolin-4-OL is unique due to the presence of both the bromine atom at the 8th position and the methyl group at the 2nd position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-bromo-2-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEQPVYKTLSFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562532
Record name 8-Bromo-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221298-74-4
Record name 8-Bromo-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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